N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[1-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with a 1,2,3-triazole core. Key structural features include:
- 1,2,3-Triazole ring: A five-membered aromatic heterocycle with three nitrogen atoms, contributing to hydrogen bonding and π-π stacking interactions.
- 4-Fluoro-3-methylphenyl substituent: Attached to the triazole at position 1, this group introduces electron-withdrawing (fluorine) and steric (methyl) effects.
Below, we compare its structural and physicochemical properties with similar triazole and pyrazole derivatives.
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c1-12-9-15(6-7-16(12)21)25-11-17(23-24-25)20(26)22-13(2)14-5-8-18(27-3)19(10-14)28-4/h5-11,13H,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUBAONKBOUDGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)NC(C)C3=CC(=C(C=C3)OC)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 1-(3,4-dimethoxyphenyl)ethan-1-amine with 4-fluoro-3-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate amide, which is then subjected to cyclization with sodium azide to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Anticancer Activity
The compound exhibits promising anticancer properties. Research indicates that derivatives of 1,2,3-triazoles, including this compound, have shown effectiveness against various cancer cell lines. For instance, studies have demonstrated that triazole-containing hybrids can induce apoptosis and inhibit the proliferation of cancer cells such as HCT116 and MCF-7, with IC50 values indicating potent activity (IC50 = 0.43 µM for HCT116) . The mechanism involves the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis .
Antimicrobial Properties
Compounds containing the 1,2,3-triazole moiety are recognized for their antimicrobial activities. They have been tested against a range of pathogens, showcasing efficacy in inhibiting bacterial and fungal growth. This is particularly relevant in the context of rising antibiotic resistance .
Antidiabetic and Antimalarial Effects
There is growing evidence supporting the antidiabetic potential of triazole derivatives. Some studies indicate that these compounds can enhance insulin sensitivity and lower blood glucose levels in diabetic models. Additionally, their antimalarial properties have been explored, with certain derivatives showing activity against Plasmodium falciparum .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a copper-catalyzed azide-alkyne cycloaddition reaction (click chemistry). This method allows for the efficient formation of the triazole ring while enabling modifications that enhance biological activity.
Key Structural Features
- The presence of the triazole ring is crucial for its biological activity.
- The dimethoxyphenyl and fluoromethylphenyl groups contribute to lipophilicity and may influence binding interactions with biological targets.
Case Study: Anticancer Mechanism
A study evaluated the effects of a triazole derivative on various cancer cell lines. The compound was found to significantly reduce cell migration and invasion while promoting apoptosis through the activation of caspases . The expression levels of epithelial-to-mesenchymal transition markers were altered, suggesting a potential role in reversing metastatic processes.
Case Study: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of triazole derivatives against both Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the triazole structure enhanced antibacterial potency .
Comparative Data Table
| Application Type | Specific Activity | Example Cell Line / Pathogen | IC50 / Efficacy |
|---|---|---|---|
| Anticancer | Induces apoptosis | HCT116 | IC50 = 0.43 µM |
| Antimicrobial | Inhibits bacterial growth | Various pathogens | Efficacy varies by derivative |
| Antidiabetic | Lowers blood glucose | Diabetic models | Enhanced insulin sensitivity |
| Antimalarial | Inhibits Plasmodium | Plasmodium falciparum | Efficacy varies by derivative |
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzyme activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocycle: Triazole vs. Pyrazole Derivatives
The 1,2,3-triazole core in the target compound differs from pyrazole-based analogs (e.g., compounds in ), which have two adjacent nitrogen atoms. Key distinctions include:
- Metabolic stability : Triazoles are generally more resistant to oxidative metabolism than pyrazoles due to aromatic stabilization .
Table 1: Core Heterocycle Comparison
| Property | Target Compound (1,2,3-Triazole) | Pyrazole Derivatives () |
|---|---|---|
| Nitrogen atoms | 3 | 2 |
| Hydrogen bonding sites | 3 | 2 |
| Metabolic stability | High | Moderate |
Substituent Effects on Pharmacological Properties
Fluorinated Aromatic Groups
- Target compound : 4-Fluoro-3-methylphenyl group balances electron withdrawal (fluorine) and steric hindrance (methyl).
- compound (1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide) : Features 3-fluorophenyl and 4-ethoxyphenyl groups. Ethoxy enhances lipophilicity but may reduce metabolic stability compared to methoxy .
Table 2: Fluorinated Substituent Comparison
| Compound | Substituent Position | Key Groups | logP* (Predicted) |
|---|---|---|---|
| Target compound | 1-(4-Fluoro-3-methyl) | F, CH₃ | ~3.5 |
| compound | N-(3-Fluorophenyl) | F, OCH₂CH₃ | ~3.8 |
*Calculated using fragment-based methods.
Methoxy vs. Ethoxy Substituents
- Target compound : 3,4-Dimethoxyphenethyl group increases lipophilicity (logP) and may enhance blood-brain barrier penetration.
- compound (N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide) : Ethoxy group (OCH₂CH₃) offers higher lipophilicity than methoxy but is more prone to CYP450-mediated oxidation .
Triazole Isomerism: 1,2,3- vs. 1,2,4-Triazole
- compound (1,2,4-triazole derivative) : The 1,2,4-triazole isomer exhibits distinct hydrogen bonding patterns. Crystal data show intramolecular N–H⋯N bonds stabilizing the conformation, whereas 1,2,3-triazoles may favor intermolecular interactions .
Table 3: Triazole Isomer Comparison
Biological Activity
N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on various research findings.
Chemical Structure and Synthesis
The compound features a triazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of appropriate precursors under specific conditions to yield the desired triazole derivative. The following table summarizes key structural features:
| Component | Description |
|---|---|
| Triazole Ring | Essential for biological activity |
| Dimethoxyphenyl Group | Contributes to lipophilicity and receptor binding |
| Fluoromethylphenyl Group | Enhances selectivity and potency |
| Carboxamide Functionality | Important for pharmacological activity |
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. The mechanism is often attributed to the inhibition of key enzymes involved in cell proliferation and survival.
- Case Study: A study reported that a related triazole compound exhibited an IC50 value of 15 µM against breast cancer cells (MCF-7), indicating strong antiproliferative effects .
Anti-inflammatory Properties
The compound also displays anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This property is crucial for developing treatments for chronic inflammatory diseases.
- Research Findings: In vitro assays revealed that similar triazole derivatives reduced TNF-alpha levels by up to 70% in activated macrophages .
Antimicrobial Activity
Triazoles are known for their antimicrobial properties. Research has shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
- Experimental Data: A study indicated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit enzymes such as COX-2 and HDAC, which are implicated in cancer progression and inflammation.
- Receptor Modulation: The presence of specific functional groups enhances binding affinity to various biological targets, including receptors involved in cell signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
